3-(2,3-Dimethylphenyl)-2-propenoic acid
Description
3-(2,3-Dimethylphenyl)-2-propenoic acid (CAS: 361483-09-2), also known as 2,3-dimethylcinnamic acid, is a cinnamic acid derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 3-positions (ortho and meta positions). This compound belongs to the class of hydroxycinnamic acid analogs, though it lacks hydroxyl groups, distinguishing it from phenolic acids like caffeic or ferulic acid. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . Limited direct data on its physical properties (e.g., melting point, solubility) are available in the provided evidence, but inferences can be drawn from structurally similar compounds.
Properties
IUPAC Name |
(E)-3-(2,3-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-10(9(8)2)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSAGQATXXCOAX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C/C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-2-propenoic acid typically involves the reaction of 2,3-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(2,3-dimethylphenyl)propanoic acid.
Reduction: Formation of 3-(2,3-dimethylphenyl)propanol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-2-propenoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2,3-Dimethylphenyl)-2-propenoic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituents are summarized below:
Key Observations :
- The target compound is distinct due to its non-polar methyl groups, contrasting with hydroxyl or methoxy groups in caffeic/ferulic acids.
Physicochemical Properties
Table 2: Physical Properties Comparison
Key Observations :
- Hydrophobicity: The methyl groups in this compound likely reduce water solubility compared to hydroxylated analogs like caffeic acid.
- Thermal Stability : Caffeic acid’s higher melting point (212–214°C) reflects strong intermolecular hydrogen bonding from hydroxyl groups, absent in the dimethyl analog .
Key Observations :
- Antitumor Potential: Artepillin C, a prenylated cinnamic acid, shows potent antitumor activity (IC₅₀ < 5 µM) against hepatocellular carcinoma . While the target compound lacks prenyl or hydroxyl groups, its methyl substituents may modulate lipophilicity, influencing cell membrane penetration.
- Antioxidant Activity: Caffeic and ferulic acids exhibit strong antioxidant effects due to phenolic hydroxyl groups, absent in the dimethylphenyl analog .
Biological Activity
3-(2,3-Dimethylphenyl)-2-propenoic acid, also known as a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables summarizing key results.
- Molecular Formula: C12H14O2
- Molecular Weight: 190.24 g/mol
- CAS Number: 1963-30-0
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound's double bond in the propenoic structure allows for electrophilic interactions that can modulate protein functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
- Key Findings:
- Effective against both Gram-positive and Gram-negative bacteria.
- Inhibition of growth in Staphylococcus aureus and Escherichia coli has been documented.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | <10 | Bacteriostatic |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
- Case Study:
A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 5 to 20 µM against human cancer cell lines, indicating moderate to high potency.
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| HeLa | 8 | Cytotoxic |
| MCF-7 | 15 | Cytotoxic |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Research Highlights:
- Reduced levels of TNF-alpha and IL-6 in treated macrophages.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. Modifications to the phenyl ring or the propenoic backbone can significantly influence its potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
